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molecular formula C12H17NO B8382659 1,1,3,3-Tetramethylisoindoline-2-ol

1,1,3,3-Tetramethylisoindoline-2-ol

Cat. No. B8382659
M. Wt: 191.27 g/mol
InChI Key: YLUNMWQQDYDAJP-UHFFFAOYSA-N
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Patent
US07358365B2

Procedure details

6.6 g (0.035 mol) of 1,1,3,3-tetramethyl-1,3-dihydroisoindole N-oxide are hydrogenated to saturation in 66 ml of ethanol over 0.12 g of PtO2 at atmospheric pressure. The catalyst is filtered off and the solvent is evaporated on a rotary evaporator, after which the crystalline residue is recrystallized from a little dichloromethane. This gives 5.2 g (78%) of N-hydroxy-1,1,3,3-tetramethyl-1,3-dihydroisoindole which is obtained in the form of colourless crystals; melting point: 128-130° C.
Name
1,1,3,3-tetramethyl-1,3-dihydroisoindole N-oxide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH3:12])([CH3:11])[NH+:3]1[O-:13]>C(O)C.O=[Pt]=O>[OH:13][N:3]1[C:2]([CH3:14])([CH3:1])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1([CH3:12])[CH3:11]

Inputs

Step One
Name
1,1,3,3-tetramethyl-1,3-dihydroisoindole N-oxide
Quantity
6.6 g
Type
reactant
Smiles
CC1([NH+](C(C2=CC=CC=C12)(C)C)[O-])C
Step Two
Name
Quantity
66 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.12 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
after which the crystalline residue is recrystallized from a little dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ON1C(C2=CC=CC=C2C1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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